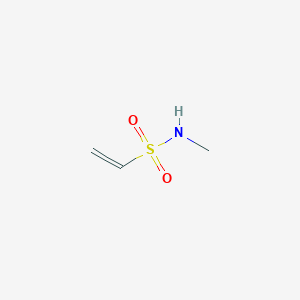

N-Methylethenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-3-7(5,6)4-2/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUKBEZYHBERNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619598 | |

| Record name | N-Methylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27325-97-9 | |

| Record name | N-Methylethenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27325-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethenesulfonamide, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of N-Methylethenesulfonamide: A Key Electrophilic Fragment

Executive Summary

N-Methylethenesulfonamide is a fundamental example of a vinyl sulfonamide, a class of compounds gaining significant traction in medicinal chemistry and chemical biology. Their utility stems from the electrophilic nature of the vinyl group, which can act as a Michael acceptor, enabling the formation of stable, covalent bonds with biological nucleophiles. This property makes them valuable "warheads" for the design of targeted covalent inhibitors. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, details the multi-faceted analytical approach required for its unambiguous characterization, and discusses its relevance in modern drug development.

Introduction: The Strategic Value of the Vinyl Sulfonamide Moiety

In the landscape of covalent drug design, the acrylamide moiety has long been a dominant player. However, concerns regarding its reactivity profile and potential for off-target effects have spurred the exploration of alternative electrophilic groups. Vinyl sulfonamides have emerged as a highly promising alternative.[1] The sulfonyl group's strong electron-withdrawing nature activates the double bond for conjugate addition, yet its reactivity can be finely tuned, offering a potential advantage over more indiscriminately reactive warheads.[1]

This compound (C₃H₇NO₂S, MW: 121.16 g/mol ) represents the simplest N-alkylated vinyl sulfonamide.[2] Its study provides a foundational understanding of the synthesis, stability, and characterization principles that can be extrapolated to more complex and functionally diverse analogues used in irreversible protein tethering and drug discovery.[3] This guide is intended for researchers and drug development professionals seeking to synthesize, characterize, and deploy this versatile chemical entity.

Synthesis of this compound

Strategic Rationale for the Synthetic Approach

The most direct and reliable method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This approach is favored for its high efficiency, broad substrate scope, and predictable outcomes. For the synthesis of this compound, we will therefore employ the reaction of ethenesulfonyl chloride with methylamine.

The causality behind this choice is rooted in fundamental reactivity principles. The sulfur atom of the sulfonyl chloride is highly electrophilic, making it an excellent target for nucleophilic attack by the lone pair of electrons on the methylamine nitrogen. A non-nucleophilic organic base, such as triethylamine (TEA), is included to quench the hydrochloric acid byproduct generated during the reaction. This prevents the protonation and deactivation of the starting methylamine, ensuring the reaction proceeds to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the reactants while facilitating easy removal post-reaction.

Detailed Experimental Protocol

Materials:

-

Ethenesulfonyl chloride (1.0 equiv)

-

Methylamine solution (e.g., 2.0 M in THF, 1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

-

Addition of Amine and Base: Add methylamine solution (1.1 equiv) and triethylamine (1.2 equiv) to the cooled DCM. Stir the solution under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Dissolve ethenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted sulfonyl chloride) and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Comprehensive Characterization

The Rationale for a Multi-Technique Approach

Confirming the identity and purity of a synthesized compound is non-negotiable. A single analytical technique is rarely sufficient. We employ a triad of spectroscopic methods—NMR, IR, and MS—to create a self-validating system.[4] NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides fragmentation data that supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, specific signatures are expected in both ¹H and ¹³C spectra.

-

¹H NMR Analysis: The vinyl group (CH₂=CH) protons will exhibit a characteristic AMX spin system. The geminal protons (HA and HB) will be distinct, each appearing as a doublet of doublets due to coupling to each other and to the vicinal proton (HX). HX will also be a doublet of doublets. The N-methyl protons will appear as a singlet, slightly broadened by coupling to the quadrupolar ¹⁴N nucleus, and the N-H proton will be a broad singlet that may exchange with D₂O.

-

¹³C NMR Analysis: Two distinct signals are expected in the vinyl region (100-140 ppm), and one signal for the N-methyl carbon in the aliphatic region (~30 ppm).

| Table 1: Predicted NMR Data for this compound (in CDCl₃) | ||||

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| ¹H | -CH=CH₂ | ~6.5 - 6.8 | dd | 1H |

| ¹H | -CH=CH ₂(cis) | ~6.0 - 6.2 | dd | 1H |

| ¹H | -CH=CH ₂(trans) | ~6.2 - 6.4 | dd | 1H |

| ¹H | -NH- | ~4.5 - 5.5 | br s | 1H |

| ¹H | -CH₃ | ~2.8 - 3.0 | s | 3H |

| ¹³C | -C H=CH₂ | ~135 | CH | |

| ¹³C | -CH=C H₂ | ~125 | CH₂ | |

| ¹³C | -CH₃ | ~30 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups by their characteristic vibrational frequencies.

| Table 2: Predicted Key IR Absorptions for this compound | |

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch |

| ~3100 | =C-H stretch (vinyl) |

| ~2950 | C-H stretch (methyl) |

| ~1620 | C=C stretch |

| ~1320 & ~1140 | Asymmetric & Symmetric S=O stretch |

The two strong absorptions for the sulfonyl (S=O) group are particularly diagnostic for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation.

| Table 3: Predicted Mass Spectrometry Data | |

| Analysis | Expected m/z Value |

| Molecular Ion [M]⁺ | 121.02 |

| High-Resolution MS (HRMS) | Calculated for C₃H₇NO₂S: 121.0197 |

| Key Fragments | [M - CH₃]⁺, [M - SO₂]⁺ |

The high-resolution mass will provide an exact mass that can confirm the elemental composition, C₃H₇NO₂S, with high confidence.

Characterization Workflow Diagram

Caption: Integration of multiple spectroscopic techniques for structural confirmation.

Applications and Future Directions

The primary application of this compound and its derivatives is in the field of covalent inhibitors.[3] The vinyl sulfonamide warhead can undergo a Michael addition reaction with nucleophilic residues (such as cysteine) on a target protein, forming a stable covalent bond. This allows for potent and durable inhibition. By attaching various recognition fragments to the sulfonamide nitrogen, researchers can direct this reactive group to the active site of specific enzymes, making it a powerful tool in targeted drug discovery.[3] Future work will likely focus on creating libraries of substituted vinyl sulfonamides to modulate reactivity and selectivity for specific biological targets.

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class should be handled with care. The PubChem entry lists several potential hazards, including skin and eye irritation.[2] As an alkylating agent, it is a potential sensitizer and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has outlined a logical and robust framework for the synthesis and characterization of this compound. The presented protocol, based on the reaction of ethenesulfonyl chloride with methylamine, is efficient and scalable. The detailed characterization workflow, leveraging the synergistic power of NMR, IR, and MS, provides a clear path to unambiguous structural verification. Understanding the principles detailed herein will empower researchers to confidently produce and utilize this valuable chemical tool for applications in medicinal chemistry and beyond.

References

-

Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. Available at: [Link]

-

Uings, I. J., et al. (2020). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Chemical Science, 11(30), 7869–7875. Available at: [Link]

-

Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. ResearchGate. Available at: [Link]

-

Bull, J. A., & Armstrong, A. (2021). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Chemical Biology, 2(6), 1615-1621. Available at: [Link]

- US Patent 2715142A. (1955). Process for preparing vinyl sulfonamides. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21895383, this compound. PubChem. Retrieved January 7, 2026, from [Link].

-

Gavrylenko, O. V., et al. (2024). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520075, Vinyl sulfonamide. PubChem. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18530, N-Methyl-N-vinylacetamide. PubChem. Retrieved January 7, 2026, from [Link].

-

Massah, A. R., et al. (2008). A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. ResearchGate. Available at: [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. Available at: [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved January 7, 2026, from [Link].

Sources

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H7NO2S | CID 21895383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

The Genesis of a Versatile Moiety: N-Methylethenesulfonamide's Discovery and Synthetic Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of the Vinyl Sulfonamide Warhead

In the landscape of covalent drug discovery and bioconjugation, the vinyl sulfonamide moiety has emerged as a crucial electrophilic warhead. Its finely tuned reactivity allows for the selective targeting of nucleophilic amino acid residues in proteins, offering a balance between stability and reactivity that is paramount for the development of targeted therapies and chemical probes. At the heart of this functional group lies one of its simplest exemplars: N-methylethenesulfonamide. This guide delves into the historical origins of this compound, tracing its discovery and the evolution of its synthesis from the foundational methods of the mid-20th century to the sophisticated strategies employed today. Understanding this synthetic lineage provides not only a historical perspective but also a deeper appreciation for the chemical principles that underpin the utility of this important molecule.

The Initial Synthesis: A Mid-Century Innovation

The first scholarly report on the synthesis of N-substituted vinyl sulfonamides, including this compound, appeared in a 1955 publication in The Journal of Organic Chemistry by T. L. Cairns and J. C. Sauer of E.I. du Pont de Nemours and Co.[1]. Their work explored the direct vinylation of sulfonamides using acetylene under high pressure, a method that represented a significant advance in the accessibility of this class of compounds.

The Foundational Acetylene-Based Synthesis

The method developed by Cairns and Sauer involved the reaction of a sulfonamide with acetylene in the presence of a catalyst. While the paper covers a range of N-substituted sulfonamides, the synthesis of this compound can be inferred from the general procedures described. The core of this process is the nucleophilic addition of the sulfonamide nitrogen to the triple bond of acetylene.

Experimental Protocol: Vinylation of N-Methylmethanesulfonamide (Hypothetical Reconstruction based on Cairns and Sauer, 1955)

-

Catalyst Preparation: A suitable catalyst, such as a cuprous salt, is prepared and activated.

-

Reaction Setup: A high-pressure autoclave is charged with N-methylmethanesulfonamide, the catalyst, and a suitable solvent.

-

Vinylation Reaction: The autoclave is pressurized with acetylene to a high pressure (e.g., 15-20 atm) and heated to a temperature typically in the range of 150-200 °C.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The reaction mixture is then filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

The causality behind these experimental choices lies in the need to overcome the activation energy for the addition of the relatively non-nucleophilic sulfonamide nitrogen to the acetylene triple bond. The high pressure increases the concentration of acetylene in the solution, while the high temperature provides the necessary energy for the reaction to proceed. The catalyst facilitates the reaction by coordinating to the acetylene, making it more susceptible to nucleophilic attack.

Historical Synthesis Methods: An Evolving Landscape

Contemporaneous with the work of Cairns and Sauer, other methods for the synthesis of vinyl sulfonamides were also being explored, often driven by the needs of the burgeoning polymer industry. A 1955 patent, for instance, describes a process for preparing vinyl sulfonamides by the dehydration of the ammonium salts of ethylene sulfonic acids.[2] This method, while effective for the parent vinylsulfonamide, is less direct for N-substituted derivatives and highlights the varied approaches being investigated during this period.

The following table summarizes these early approaches:

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Direct Vinylation | N-methylmethanesulfonamide, Acetylene | High pressure, high temperature, catalyst | Direct, one-step process | Requires specialized high-pressure equipment, potential for side reactions |

| Dehydration of Ammonium Salts | Ammonium salt of N-methylethene sulfonic acid | High temperature, reduced pressure | Avoids handling of acetylene gas | Multi-step synthesis of the precursor, harsh conditions |

The Modern Synthetic Toolkit: Precision and Versatility

Since these pioneering studies, a number of more sophisticated and versatile methods for the synthesis of this compound and other vinyl sulfonamides have been developed. These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved yields.

The Horner-Wadsworth-Emmons Reaction

A significant advancement in the synthesis of vinyl sulfonamides came with the application of the Horner-Wadsworth-Emmons (HWE) reaction. This method provides excellent control over the stereochemistry of the resulting vinyl group, typically yielding the thermodynamically more stable E-isomer. A 2003 paper in Synthesis by Reuter et al. describes a robust HWE-based synthesis of vinyl sulfonamides.[3][4]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of N-Methyl-E-ethenesulfonamide

-

Reagent Preparation: The key reagent, a phosphonate-containing sulfonamide, is prepared from N-methylmethanesulfonamide.

-

Ylide Formation: The phosphonate reagent is treated with a strong base (e.g., sodium hydride) to generate the corresponding ylide.

-

Olefin-forming Reaction: The ylide is then reacted with formaldehyde to form the vinyl sulfonamide.

-

Purification: The product is isolated and purified using standard techniques such as column chromatography.

The HWE reaction offers the advantage of proceeding under relatively mild conditions and is highly tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules containing the vinyl sulfonamide moiety.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Synthesis via α-Selenoether Intermediates

A more recent innovation in vinyl sulfonamide synthesis involves the use of an α-selenoether as a masked vinyl group. This method, which offers the advantage of introducing the reactive vinyl group in the final step of a synthetic sequence, has been described as a valuable tool for the preparation of these compounds.

Experimental Protocol: α-Selenoether Route to this compound

-

Sulfonylation: An amine is reacted with a sulfonyl chloride bearing an α-bromo group.

-

Selenide Displacement: The resulting α-bromo sulfonamide is treated with a selenium nucleophile to form the stable α-selenoether.

-

Oxidative Elimination: The α-selenoether is then oxidized with a mild oxidant, which triggers an elimination reaction to form the vinyl sulfonamide.

This strategy is particularly useful when other functional groups in the molecule are incompatible with the conditions of more traditional vinylation methods. The late-stage introduction of the vinyl group minimizes the potential for undesired side reactions.

Caption: Synthesis of this compound via an α-selenoether intermediate.

Conclusion: From High-Pressure Reactors to High-Fidelity Synthesis

The journey of this compound synthesis, from the high-pressure acetylene reactions of the 1950s to the precise and versatile methods of today, reflects the broader evolution of organic chemistry. The foundational work of early researchers provided the initial access to this important class of compounds, paving the way for their exploration in various fields. The subsequent development of more refined synthetic strategies has enabled the incorporation of the vinyl sulfonamide moiety into increasingly complex and sensitive molecular architectures, solidifying its role as a valuable tool in the hands of chemists and drug developers. This historical and technical understanding is crucial for the continued innovation and application of this versatile functional group.

References

-

Cairns, T. L., & Sauer, J. C. (1955). Synthesis of N-Vinyl Sulfonamides. The Journal of Organic Chemistry, 20(5), 627–629. [Link]

-

Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

- Huisgen, R. (1955). Process for preparing vinyl sulfonamides. U.S.

Sources

A Technical Guide to the Physicochemical Properties of N-Methylvinylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-Methylvinylsulfonamide

N-Methylvinylsulfonamide (NMVS) is a bifunctional organic molecule containing both a reactive vinyl group and a sulfonamide moiety. This unique structural combination imparts a distinct set of physicochemical properties that make it a compound of interest in polymer chemistry, organic synthesis, and as a potential scaffold in medicinal chemistry. As a derivative of the well-established sulfonamide class of compounds, its properties are of significant interest for applications requiring specific solubility, acidity, and reactivity profiles. The vinyl group, being an activated alkene, is susceptible to various addition reactions, making NMVS a versatile building block for more complex molecular architectures.

This guide provides a comprehensive overview of the core physicochemical properties of N-Methylvinylsulfonamide. It is intended to serve as a foundational resource for researchers, offering both established data and validated experimental protocols for in-house characterization. The subsequent sections delve into the compound's chemical identity, solubility, acidity, and key reactive characteristics, supported by practical, field-proven methodologies.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These identifiers and physical constants are critical for accurate documentation, reaction stoichiometry, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1184-85-6 | [1][2][3] |

| Molecular Formula | C₂H₇NO₂S | [1][2] |

| Molecular Weight | 109.15 g/mol | [1][2] |

| IUPAC Name | N-methylmethanesulfonamide | [1] |

| Synonyms | N-methylmethylsulfonamide, Methyl sulfonyl methylamine | [1][2] |

| Boiling Point | 118°C at 0.3 mmHg | [1] |

| Predicted Density | 1.194 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 11.57 ± 0.40 | [1] |

Note: Some properties, such as density and pKa, are predicted values from chemical databases and should be experimentally verified for critical applications.

Solubility Profile: A Practical Assessment

The solubility of N-Methylvinylsulfonamide dictates its utility in various reaction media and formulation strategies. A compound's solubility is governed by the principle of "like dissolves like," where polarity plays a key role. The sulfonamide group imparts polarity and hydrogen bonding capability, while the small alkyl and vinyl groups contribute some nonpolar character.

Based on the structure and related sulfonamides, NMVS is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.[4][5] For instance, compounds like p-toluenesulfonamide show high solubility in alcohols like methanol and ethanol, and in polar aprotic solvents like acetone and acetonitrile.[4]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of N-Methylvinylsulfonamide in a range of common laboratory solvents, classifying it as soluble, partially soluble, or insoluble.

Objective: To assess the solubility of NMVS in water, 5% HCl, 5% NaOH, and representative organic solvents.[6][7]

Materials:

-

N-Methylvinylsulfonamide

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Acetone, Dichloromethane (DCM), Hexane.

-

Spatula and analytical balance

Methodology:

-

Sample Preparation: Add approximately 25 mg of N-Methylvinylsulfonamide to a clean, dry test tube.[6]

-

Solvent Addition: Add 0.75 mL of the first test solvent (e.g., water) in three 0.25 mL portions.[6]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[8]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve at all.[8]

-

-

Repeat: Repeat steps 1-4 for each solvent to be tested.

-

Acid/Base Test: The solubility in 5% NaOH can indicate the presence of an acidic proton (from the sulfonamide), while solubility in 5% HCl would indicate a basic functional group. Given the acidic nature of the sulfonamide N-H proton, enhanced solubility in 5% NaOH is expected.

Acidity and pKa

The pKa is a critical parameter that describes the acidity of a molecule.[9] For N-Methylvinylsulfonamide, the most acidic proton is the one attached to the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent sulfonyl group (SO₂) significantly increases the acidity of this N-H bond compared to a typical amine. The predicted pKa is approximately 11.57, indicating it is a weak acid, but significantly more acidic than simple amines.[1] This acidity is crucial for:

-

Reaction Chemistry: The sulfonamide can be deprotonated with a suitable base to form a nucleophilic anion.

-

Drug Development: The ionization state at physiological pH (around 7.4) affects properties like solubility, membrane permeability, and receptor binding. Since the pKa is well above 7.4, the compound will be overwhelmingly in its neutral, protonated form in most biological environments.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11][12] The procedure involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[13]

Objective: To experimentally determine the pKa of the sulfonamide proton of NMVS.

Materials:

-

N-Methylvinylsulfonamide

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)[13]

-

Solvent (e.g., water, or a water/methanol co-solvent if solubility is low)[14]

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Accurately weigh a sample of NMVS to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution) in the chosen solvent. Add KCl to a final concentration of 0.15 M.[10]

-

Initial Acidification: Adjust the initial pH of the sample solution to ~pH 2 by adding 0.1 M HCl. This ensures the sulfonamide is fully protonated at the start.[10][13]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[10]

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.[12]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility.[13]

Reactivity and Stability: The Role of the Vinyl Group

While the sulfonamide group governs the compound's acidity, the vinyl group is its primary center of reactivity. The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon (the terminal carbon) electrophilic.

Michael Addition Reactivity

This electronic arrangement makes N-Methylvinylsulfonamide an excellent Michael acceptor .[15] It will readily undergo conjugate (or 1,4-) addition reactions with a wide range of soft nucleophiles.[16][17] This is a powerful and widely used method for forming new carbon-carbon and carbon-heteroatom bonds.[18]

Common Nucleophiles (Michael Donors):

-

Enolates (from ketones, esters, malonates)

-

Amines (Aza-Michael addition)

-

Thiols (Thia-Michael addition)

-

Cyanides

The general mechanism involves the attack of the nucleophile at the β-carbon, followed by protonation of the resulting intermediate at the α-carbon.[16]

Stability and Handling

N-Methylvinylsulfonamide should be handled with care. Due to its reactivity as a Michael acceptor, it can react with biological nucleophiles and should be considered a potential alkylating agent. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent polymerization or degradation.[1]

Conclusion

N-Methylvinylsulfonamide is a versatile chemical entity defined by the interplay of its two functional groups. Its acidic sulfonamide proton (predicted pKa ~11.57) and its highly reactive, electrophilic vinyl group make it a valuable tool in synthetic chemistry. The physicochemical properties outlined in this guide—including its solubility in polar organic solvents and its propensity to undergo Michael addition reactions—provide the foundational knowledge necessary for its effective use in research and development. The experimental protocols provided offer a validated framework for researchers to confirm these properties and further explore the potential of this reactive building block.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Arhiv za farmaciju, 67(1), 1-20.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Owens Community College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Nichols, L. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

University of Wisconsin-Madison. Bordwell pKa Table. Available from: [Link]

-

Pharmaffiliates. CAS No : 1184-85-6 | Product Name : N-Methyl methanesulfonamide. Available from: [Link]

-

Organic Chemistry Portal. Michael Addition. Available from: [Link]

-

YUFENG. CAS 1184-85-6 | Where to buy N-Methylmethanesulfonamide. Available from: [Link]

-

Wikipedia. Michael addition reaction. Available from: [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

Khan Academy. Michael addition mechanism. YouTube. Available from: [Link]

-

ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Available from: [Link]

-

BYJU'S. Michael Addition Mechanism. Available from: [Link]

-

Professor Dave Explains. Synthesis using the Michael Reaction. YouTube. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

Evans, D.A. pKa's of Inorganic and Oxo-Acids. Harvard University. Available from: [Link]

-

Semantic Scholar. Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K. Available from: [Link]

-

Pearson+. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine.... Available from: [Link]

-

SciSpace. The Solubility of Proteins in Organic Solvents. Available from: [Link]

Sources

- 1. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 1184-85-6 | Where to buy N-Methylmethanesulfonamide | YUFENG [yufenggp.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K | Semantic Scholar [semanticscholar.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. byjus.com [byjus.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-Methylethenesulfonamide (NMR, IR, MS)

Introduction

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. N-Methylethenesulfonamide, a molecule of interest for its potential applications, presents a valuable case study for the integrated use of modern spectroscopic techniques. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the congruence of data from these orthogonal techniques will provide a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic data interpretation.

While a direct experimental spectrum for this compound is not publicly available in common databases like the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5], this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR spectra of a sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and can influence chemical shifts.[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be employed. For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to be highly informative, with distinct signals for the vinyl, N-methyl, and N-H protons.

-

Vinyl Protons (Hα and Hβ): The two protons on the double bond will exhibit complex splitting patterns due to geminal, cis, and trans couplings.

-

One would expect these protons to resonate in the range of δ 5.9 - 6.9 ppm . This prediction is based on data from similar vinyl sulfonamide structures.[7] The electron-withdrawing nature of the sulfonamide group will deshield these protons, shifting them downfield compared to a simple alkene.

-

-

N-Methyl Protons (CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a singlet, or if coupled to the N-H proton, as a doublet. The expected chemical shift is in the range of δ 2.6 - 3.0 ppm .

-

N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature. A typical range would be δ 4.5 - 5.5 ppm . In some cases, coupling to the N-methyl protons may be observed.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the two vinyl carbons and the N-methyl carbon.

-

Vinyl Carbons (Cα and Cβ): The two carbons of the double bond are expected to have chemical shifts in the alkene region of the spectrum, likely between δ 110 - 140 ppm . The carbon directly attached to the sulfur atom (Cα) will be influenced by the electronegativity of the sulfonyl group. The terminal vinyl carbon's chemical shift can be indicative of the molecule's reactivity.[8]

-

N-Methyl Carbon (CH₃): The carbon of the N-methyl group is expected to resonate in the range of δ 25 - 35 ppm .

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Vinyl-Hα | 5.9 - 6.9 | 110 - 140 | Doublet of doublets |

| Vinyl-Hβ | 5.9 - 6.9 | 110 - 140 | Doublet of doublets |

| N-CH₃ | 2.6 - 3.0 | 25 - 35 | Singlet or Doublet |

| N-H | 4.5 - 5.5 | - | Broad Singlet |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, we can detect the characteristic vibrational frequencies of different chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the solid compound.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to the sulfonamide and vinyl functional groups.

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3390–3229 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary sulfonamide.[9]

-

C-H (sp²) Stretch: The stretching vibration of the C-H bonds of the vinyl group is expected to appear just above 3000 cm⁻¹, typically in the range of 3100–3010 cm⁻¹ .[10]

-

C-H (sp³) Stretch: The C-H stretching vibrations of the N-methyl group will be observed in the region of 2950–2850 cm⁻¹ .[10]

-

C=C Stretch: A weak to medium absorption due to the carbon-carbon double bond stretch of the vinyl group is expected around 1640–1620 cm⁻¹ .

-

S=O Asymmetric and Symmetric Stretch: The two S=O bonds of the sulfonyl group will give rise to two strong and characteristic absorption bands. The asymmetric stretch is expected in the range of 1344–1317 cm⁻¹ , and the symmetric stretch is expected between 1187–1147 cm⁻¹ .[9] These are often the most intense peaks in the spectrum.

-

S-N Stretch: A medium intensity absorption corresponding to the S-N bond stretch is anticipated in the region of 924–906 cm⁻¹ .[9]

Summary of Predicted IR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3390–3229 | Medium |

| Vinyl C-H | Stretch | 3100–3010 | Medium |

| Methyl C-H | Stretch | 2950–2850 | Medium |

| C=C | Stretch | 1640–1620 | Weak to Medium |

| S=O | Asymmetric Stretch | 1344–1317 | Strong |

| S=O | Symmetric Stretch | 1187–1147 | Strong |

| S-N | Stretch | 924–906 | Medium |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction and Ionization: A dilute solution of this compound would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which would likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Tandem MS (MS/MS): To gain further structural information, the ion corresponding to the protonated molecule can be selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound (Molecular Formula: C₃H₇NO₂S, Molecular Weight: 121.16 g/mol ) is expected to show a prominent molecular ion peak (or protonated molecule in ESI).

-

Molecular Ion: In an ESI-MS experiment in positive ion mode, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 122.02 .

-

Key Fragmentation Pathways: The fragmentation of sulfonamides is well-documented.[11][12][13][14][15] Common fragmentation patterns that can be anticipated for this compound include:

-

Loss of SO₂: A characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). This would result in a fragment ion at m/z 58 .[11]

-

Cleavage of the S-N Bond: Cleavage of the bond between the sulfur and the nitrogen atom is another common fragmentation route. This could lead to fragments corresponding to the ethenesulfonyl cation (C₂H₃SO₂⁺, m/z 91) or the N-methylaminyl radical cation (CH₃NH⁺•, m/z 30).

-

Loss of the Methyl Group: Loss of a methyl radical (•CH₃; 15 Da) from the molecular ion would produce a fragment at m/z 106 .

-

Summary of Predicted MS Data

| m/z | Proposed Fragment | Comments |

| 122.02 | [M+H]⁺ | Protonated molecular ion |

| 58 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 91 | [C₂H₃SO₂]⁺ | Cleavage of the S-N bond |

| 30 | [CH₃NH]⁺• | Cleavage of the S-N bond |

| 106 | [M+H - CH₃]⁺ | Loss of a methyl group |

IV. Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR, IR, and MS data for this compound provide a self-consistent and mutually reinforcing picture of its molecular structure.

The diagram below illustrates the workflow for the spectroscopic analysis and how the data from each technique contributes to the final structural elucidation.

Caption: Correlation of the molecular structure with key spectroscopic data.

V. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the predicted data from NMR, IR, and Mass Spectrometry, a detailed and self-validating structural assignment can be made with a high degree of confidence. The principles and predictive data presented herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis, enabling them to approach the characterization of novel sulfonamides with a systematic and informed strategy.

References

-

Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

K. K. Brown and D. C. Lankin. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of the American Society for Mass Spectrometry, vol. 19, no. 10, pp. 1533-1540, 2008. [Link]

-

Bioregistry. "Spectral Database for Organic Compounds." [Link]

-

K. Klagkou et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, vol. 17, no. 21, pp. 2373-2379, 2003. [Link]

-

M. G. Kokotou. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, vol. 16, no. 5, pp. 513-519, 2020. [Link]

-

ResearchGate. "Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions." [Link]

-

ACS Publications. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry. [Link]

-

re3data.org. "Spectral Database for Organic Compounds." [Link]

-

DATACC. "Spectral Database for Organic Compounds (SDBS)." [Link]

-

P. S. Fier and K. M. Maloney. "Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy." MedChemComm, vol. 8, no. 1, pp. 132-136, 2017. [Link]

-

Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." [Link]

-

B. T. Gowda et al. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and..." Zeitschrift für Naturforschung A, vol. 58, no. 11, pp. 650-654, 2003. [Link]

-

J. N. Baxter, J. Cymerman-Craig, and J. B. Willis. "The Infrared Spectra of Some Sulphonamides." Journal of the Chemical Society (Resumed), pp. 669-679, 1955. [Link]

-

ResearchGate. "Infrared spectra simulation for some sulfonamides by using semi-empirical methods." [Link]

-

ResearchGate. "FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion..." [Link]

-

J. N. Baxter, J. Cymerman-Craig, and J. B. Willis. "The infrared spectra of some sulphonamides." Journal of the Chemical Society (Resumed), 1955. [Link]

-

National Institutes of Health. "Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy." [Link]

-

Wiley Online Library. "Spectral Assignments and Reference Data." [Link]

-

Semantic Scholar. "Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides." [Link]

-

Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]

-

G. L. Biagi et al. "Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides." Journal of Medicinal Chemistry, vol. 18, no. 5, pp. 505-509, 1975. [Link]

-

University of Nigeria. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN." [Link]

-

ResearchGate. "Plot of the calculated vs. the experimental 1 H NMR chemical shifts d(ppm) for the sulfonylhydrazones." [Link]

-

Royal Society of Chemistry. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2025. [Link]

-

National Institutes of Health. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." [Link]

-

University of Colorado Boulder. "13-C NMR Chemical Shift Table.pdf." [Link]

-

NIST WebBook. "Benzenesulfonamide, N-ethyl-4-methyl-." [Link]

-

PubChem. "this compound." [Link]

-

Organic Chemistry Portal. "Synthesis of Vinyl Sulfonamides Using the Horner Reaction." [Link]

-

ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." [Link]

-

PubChem. "N-Methylmethanesulfonamide." [Link]

-

NIST WebBook. "N,N,N',N'-Tetramethylsulfonamide." [Link]

-

H. E. Gottlieb, V. Kotlyar, and A. Nudelman. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. [Link]

-

PubChemLite. "this compound (C3H7NO2S)." [Link]

-

MedChemComm. "Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy." [Link]

-

University of Colorado Boulder. "IR Absorption Table." [Link]

-

Doc Brown's Chemistry. "mass spectrum of N-methylethanamine (ethylmethylamine)." [Link]

-

G. R. Fulmer et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the..." Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. [Link]

-

Doc Brown's Chemistry. "infrared spectrum of N-methylethanamine (ethylmethylamine)." [Link]

-

Michigan State University. "Proton NMR Table." [Link]

-

PubChem. "Methanesulfonamide." [Link]

-

SpectraBase. "Methanesulfonamide, N-(4-hydroxyphenyl)-." [Link]

-

NIST WebBook. "Methylephedrine." [Link]

-

NIST WebBook. "Benzenamine, N-ethyl-N-methyl-." [Link]

-

NIST WebBook. "Methamphetamine." [Link]

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. rsc.org [rsc.org]

- 8. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Biological Activity Screening of N-Methylethenesulfonamide

Foreword: The Rationale for Screening N-Methylethenesulfonamide

The journey from a novel chemical entity to a viable therapeutic candidate is one of systematic interrogation.[1] This guide outlines a strategic, multi-tiered approach for the preliminary in vitro biological activity screening of this compound. While this specific molecule is not extensively characterized in public literature, its core structure—the sulfonamide moiety—is a cornerstone of modern medicine.[2][3] Sulfonamides are a wellspring of pharmacological activity, forming the basis of antibacterial, anti-inflammatory, anticancer, and diuretic agents.[4][5] The presence of the ethenesulfonamide group further suggests unique reactivity and potential as, for example, an endothelin receptor antagonist.[6][7]

Our objective is not merely to test, but to build a foundational biological profile for this compound. We will employ a logical screening cascade designed to first establish a baseline for cytotoxicity, then probe for specific, high-probability biological activities. This framework prioritizes resource efficiency, ensuring that more complex, lower-throughput assays are only pursued for compounds that demonstrate promising and safe initial profiles.[8][9] Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before investigating any specific therapeutic activity, it is imperative to determine the compound's inherent toxicity to living cells.[10] This foundational step serves two purposes: it flags overtly toxic compounds early, saving resources, and it establishes the sub-lethal concentration range for subsequent cell-based functional assays.[11][12] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][13]

Experimental Workflow: General Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a novel compound is a standardized, multi-step process designed for reproducibility and scalability.

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293 for embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Agitate the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[12]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized to show the IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of a cell population.[11] Comparing IC₅₀ values across different cell lines provides a preliminary measure of potency and selectivity.

| Cell Line | Cell Type | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | e.g., 0.8 ± 0.1 | Hypothetical Value |

| HeLa | Cervical Carcinoma | Hypothetical Value | e.g., 0.5 ± 0.05 | Hypothetical Value |

| HEK293 | Normal Kidney | Hypothetical Value | e.g., 5.2 ± 0.4 | N/A |

| ¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value is desirable. |

Part 2: Tiered Functional Screening

With a defined cytotoxicity profile, we can now screen for specific biological activities within a non-toxic concentration range. Based on the well-documented activities of the sulfonamide class, the most logical starting points are antimicrobial, anti-inflammatory, and targeted anticancer screening.[4][5][14]

Antimicrobial Activity Screening

Sulfonamides were the first class of synthetic antimicrobial agents and their primary mechanism involves the inhibition of bacterial folic acid synthesis.[3][14] Therefore, assessing the antibacterial potential of this compound is a high-priority screen.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Methodology:

-

Bacterial Strains: Select a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[14][16]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Data Presentation: Antimicrobial Profile

| Bacterial Strain | Gram Stain | This compound (MIC in µg/mL) | Ciprofloxacin (Positive Control) (MIC in µg/mL) |

| Staphylococcus aureus | Positive | Hypothetical Value | e.g., ≤0.5 |

| Escherichia coli | Negative | Hypothetical Value | e.g., ≤0.25 |

Anti-Inflammatory Activity Screening

Many sulfonamide-containing drugs, such as celecoxib, possess anti-inflammatory properties.[4] A primary screen for anti-inflammatory potential can be achieved by measuring the inhibition of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS. NO is a key pro-inflammatory mediator. The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[17][18]

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells: untreated cells, cells with LPS only, and cells with the compound only.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of supernatant from each well to a new plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the "LPS only" control.

Mechanistic Insight: Potential Pathway Inhibition

The production of iNOS is largely controlled by the NF-κB signaling pathway. A compound that inhibits NO production may be acting on this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 3: Data Interpretation and Path Forward

The preliminary screen generates a foundational dataset to guide future research.

-

Potent and Selective Cytotoxicity: If this compound shows a low IC₅₀ against cancer cells and a high IC₅₀ against normal cells (high SI), it warrants further investigation as an anticancer agent.[13][19] Next steps would include cell cycle analysis and apoptosis assays to determine the mechanism of cell death.[12]

-

Significant Antimicrobial Activity: A low MIC value (e.g., <16 µg/mL) against one or more bacterial strains indicates potential as an antibiotic.[20] Further studies would involve testing against a broader panel of clinical isolates, including resistant strains, and performing time-kill kinetic studies.

-

Potent Anti-inflammatory Activity: Strong inhibition of NO production suggests anti-inflammatory potential. This would be followed up by measuring the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 and exploring the effects on the NF-κB pathway directly.[17][21]

-

No Significant Activity: If the compound is non-toxic but shows no activity in these targeted screens, it may be deprioritized, or alternative screens based on other known sulfonamide activities (e.g., carbonic anhydrase inhibition) could be considered.[4][22]

This structured, data-driven approach ensures that the subsequent investigation into this compound is both scientifically rigorous and resource-conscious, maximizing the potential for discovering a novel bioactive lead compound.

References

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences.

- The Role Of in vitro Testing In Drug Development - Pion Inc.

- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed.

- Sulfonamide (medicine) - Wikipedia.

- (PDF)

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.

- A review for cell-based screening methods in drug discovery - PMC - NIH.

- Cytotoxicity Assays | Life Science Applic

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- How to Develop Effective in vitro Assays for Early Drug Discovery.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- In Vitro screening - IQVIA Labor

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.

- Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules - MDPI.

- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144 - Benchchem.

- Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - ResearchG

- Preliminary screening tests: Significance and symbolism.

- Emergent antibacterial activity of N-(thiazol-2-yl)

- Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed.

- Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed.

- Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed.

- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.

- Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists - PubMed.

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC - PubMed Central.

- Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF - ResearchG

- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - NIH.

- The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed.

- [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides] - PubMed.

- (PDF) Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists.

- A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC - PubMed Central.

- [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine] - PubMed.

- Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Rel

- Identification of N-arylsulfonylpyrimidones as Anticancer Agents - PubMed.

- This compound | 27325-97-9 - ChemicalBook.

- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed.

- Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis - MDPI.

- Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells - MDPI.

- (PDF)

- Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice - PubMed.

- N-Alkyl ammonium 2-acrylamido-2-methylpropanesulfonates: Synthesis, properties, and polymerization - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 27325-97-9 [chemicalbook.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. opentrons.com [opentrons.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylethenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethenesulfonamide, a compact and reactive vinylsulfonamide, has emerged as a powerful and versatile building block in the synthetic chemist's toolbox. Its unique electronic properties, arising from the electron-withdrawing sulfonyl group in conjugation with a reactive double bond, render it an exceptional Michael acceptor and a valuable partner in various cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and showcase its role in the development of targeted covalent inhibitors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S | |

| Molecular Weight | 121.16 g/mol | |

| CAS Number | 27325-97-9 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

The structural integrity of this compound and its derivatives is confirmed through standard spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 6-7 ppm with characteristic coupling constants for cis/trans isomers), the N-methyl protons (a singlet around 2.5-3.0 ppm), and the protons of any adducted moiety. |

| ¹³C NMR | Resonances for the vinyl carbons (olefinic region), the N-methyl carbon, and carbons of the sulfonyl group and any attached fragments. |

| FT-IR | Strong characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), N-H stretching (if applicable), and C=C stretching of the vinyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and reliable method involves the reaction of 2-chloroethanesulfonyl chloride with methylamine, followed by dehydrohalogenation.

Experimental Protocol: Synthesis from 2-Chloroethanesulfonyl Chloride and Methylamine

This two-step procedure provides a straightforward route to this compound.

Step 1: Synthesis of 2-Chloro-N-methylethanesulfonamide

-